molecular formula C16H14Br2N2 B11068131 (1E,2E)-bis[1-(4-bromophenyl)ethylidene]hydrazine

(1E,2E)-bis[1-(4-bromophenyl)ethylidene]hydrazine

Cat. No.: B11068131
M. Wt: 394.10 g/mol
InChI Key: DOXQSYRMLIQLTA-AYKLPDECSA-N
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Description

1,2-BIS[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINE is an organic compound characterized by the presence of two 4-bromophenyl groups attached to a hydrazine moiety through ethylidene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-BIS[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINE can be synthesized through the condensation reaction of 4-bromobenzaldehyde with hydrazine hydrate under reflux conditions. The reaction typically involves the use of an organic solvent such as ethanol or ethyl acetate. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for 1,2-BIS[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-BIS[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety to amines.

    Substitution: The bromine atoms in the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Azines or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1,2-BIS[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-BIS[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINE involves its interaction with molecular targets through its hydrazine moiety and bromophenyl groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-bromophenyl)ethylene: Similar structure but lacks the hydrazine moiety.

    4,4’-Dibromobenzil: Contains bromophenyl groups but differs in the central linkage.

Uniqueness

1,2-BIS[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINE is unique due to its combination of hydrazine and bromophenyl groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C16H14Br2N2

Molecular Weight

394.10 g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]ethanimine

InChI

InChI=1S/C16H14Br2N2/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,1-2H3/b19-11+,20-12+

InChI Key

DOXQSYRMLIQLTA-AYKLPDECSA-N

Isomeric SMILES

C/C(=N\N=C(\C1=CC=C(C=C1)Br)/C)/C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NN=C(C)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br

Origin of Product

United States

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